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Compound Name: fluorophenyl)methanamine
hydrochloride

Cat. No.: B13004349

Get Quote

Executive Summary

(3-Chloro-2-fluorophenyl)methanamine hydrochloride (also known as 3-Chloro-2-
fluorobenzylamine HCI) is a specialized fluorinated building block used extensively in the
synthesis of pharmaceutical agents, particularly antiretrovirals (integrase inhibitors) and kinase
inhibitors.[1] Its structural uniqueness lies in the specific ortho-fluoro and meta-chloro
substitution pattern on the benzene ring, which imparts distinct electronic and steric properties
to the benzylic amine.[1] This guide provides a comprehensive technical analysis of its
physicochemical properties, synthetic routes, and handling protocols for drug development
applications.[2]

Chemical Identity & Structural Characterization

The compound consists of a benzylamine core substituted at the 2-position with fluorine and
the 3-position with chlorine.[1] The hydrochloride salt form is preferred in process chemistry
due to its enhanced stability and water solubility compared to the free base liquid.[1][2]
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Parameter

Details

IUPAC Name

(3-Chloro-2-fluorophenyl)methanamine

hydrochloride

Common Name

3-Chloro-2-fluorobenzylamine HCI

CAS Number (Free Base)

72235-55-3 (Note: HCI salt often referenced

under this CAS or as a derivative)

Molecular Formula

C
H

CIFN[1][3][4] - HCI

Molecular Weight

159.59 g/mol (Free Base) / 196.05 g/mol (HCI
Salt)

SMILES (Free Base)

NCC1=C(F)C(Cl)=CC=C1

INChl Key

LYKWZKBLNOCJMA-UHFFFAOYSA-N

Structural Analysis

The 2-fluoro substituent creates a significant dipole and can participate in intramolecular

hydrogen bonding or conformational locking in active sites.[1][2] The 3-chloro substituent adds

lipophilicity and fills hydrophobic pockets in target proteins.[1][2] The benzylic amine group is

the primary reactive center, serving as a nucleophile in amide couplings or reductive

aminations.[2]

Physicochemical Properties

The transition from free base to hydrochloride salt drastically alters the physical state and

solubility profile, a critical consideration for formulation and storage.[2]

Solid-State & Solution Properties[1]
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Property

Free Base (Liquid)

Hydrochloride Salt
(Solid)

Commentary

Physical State

Colorless to light

yellow liquid

White to cream

crystalline powder

Salt formation
stabilizes the amine

against oxidation.[1]

Typical of

benzylamine salts;

Melting Point N/A (Liquid at RT) > 200°C (Decomp.)
exact MP depends on
crystal habit.[1][2]
- ) ~220°C (at 760 N/A Free base is distillable
Boiling Point )
mmHgQ) (Sublimes/Degrades) under vacuum.[1][2]
) ) ] High density due to
Density 1.270 g/cm3 Bulk density varies )
halogenation.[1][2]
Salt form ideal for
Solubility (Water) Sparingly soluble Highly Soluble aqueous reactions.[1]
[2]
) Soluble in MeOH, Salt requires polar
. ) Soluble in DCM, ] ] ]
Solubility (Organic) DMSO; Insoluble in protic/aprotic solvents.
EtOAc, MeOH
Hexane [1112]
Lower than
) ) ) benzylamine (9.[1]
pKa (Conjugate Acid) ~8.35 (Predicted) N/A
[2]33) due to electron-
withdrawing F/CI.[1]
Halogens increase
LogP ~1.5 < 0 (lonized) lipophilicity of the

neutral form.[1][2]

Electronic Effects (Hammett Correlation)

The pKa of the benzylic amine is modulated by the inductive effects (-1) of the halogen atoms.

[1][2]

e Fluorine (ortho): Strong -I effect, lowers pKa.[1][2]
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e Chlorine (meta): Moderate -I effect, further lowers pKa.[1][2]

e Result: The amine is less basic than unsubstituted benzylamine, making it a better leaving
group in certain reversible reactions but still sufficiently nucleophilic for standard acylations.

[1][2]

Synthetic Routes & Manufacturing

The synthesis of (3-Chloro-2-fluorophenyl)methanamine hydrochloride typically proceeds
via reduction of the corresponding nitrile or amide precursors to avoid over-alkylation
byproducts.[1]

Primary Synthetic Pathways

The following Graphviz diagram illustrates the two dominant industrial routes:
 Nitrile Reduction: From 3-chloro-2-fluorobenzonitrile using Borane or Hydrogenation.[1][2]

o Reductive Amination: From 3-chloro-2-fluorobenzaldehyde.

Complex/Imine Intermediate

Reduction

3-Chloro-2-fluorobenzonitrile (BH3-THF or H2/Raney Ni)

Hydrolysis

(3-Chloro-2-fluorophenyl)methanamine
(Free Base)

Hydrochloride Salt

HCI (g) in Dioxane/Ether (Target)

3-Chloro-2-fluorobenzaldehyde

Click to download full resolution via product page

Figure 1: Industrial synthesis pathways for (3-Chloro-2-fluorophenyl)methanamine
hydrochloride.

Process Considerations
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 Purification: The free base is often purified via vacuum distillation (bp 220°C) before salt
formation to ensure high purity.[1][2]

o Salt Formation: Addition of anhydrous HCI (gas or ether solution) to the free base in a non-
polar solvent (like diethyl ether or hexane) precipitates the salt, removing non-basic
impurities.[2]

Analytical Characterization

Verifying the identity of the hydrochloride salt requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)
e HNMR (DMSO-d

):
o 8.5-9.0 ppm (br s, 3H, -NH
). Characteristic ammonium protons.[1][2]

o 7.2-7.6 ppm (m, 3H, Ar-H): Aromatic region showing coupling patterns due to F and CI.[1]
[2]

o 4.0-4.2 ppm (s/d, 2H, Ar-CH
-N): Benzylic methylene, may show coupling to
F(
)-[11[2]
e FNMR:

o Single peak around -110 to -120 ppm (dependent on solvent), showing coupling to
aromatic protons.[1][2]

Mass Spectrometry (MS)

e ESI+: m/z 159.0/161.0 [M+H]
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(Free base mass).[1][2] The characteristic 3:1 ratio of
Cl:

Cl isotopes is a key identifier.[1][2]

Applications in Drug Discovery

This building block is a critical pharmacophore in medicinal chemistry.[1][2]

HIV Integrase Inhibitors

The 3-chloro-2-fluorobenzyl moiety is a validated structural motif in HIV integrase strand
transfer inhibitors (INSTIs).[1][5] It provides:

o Metabolic Stability: The halogen blockade prevents oxidative metabolism at the benzylic and
ring positions.[1][2]

» Hydrophobic Binding: The 3-Cl group occupies a specific hydrophobic pocket in the viral
integrase enzyme.[1][2]

» Note: While Elvitegravir utilizes the 3-chloro-2-fluorobenzyl group, it is typically introduced
via the benzyl halide.[1] However, the amine is used in next-generation analogs and backup
series where amide or urea linkers are required [1].[1][2]

Kinase Inhibitors

Used to synthesize Type Il kinase inhibitors where the benzylamine occupies the ribose binding
pocket or the solvent-front region.[1][2]

Handling, Stability, and Safety (SDS Summary)
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Hazard Class GHS Category Handling Protocol

Wear butyl rubber gloves; use

Skin Corrosion Category 1B (H314) ]
chemical fume hood.[1][2]
Wear safety goggles and face
Eye Damage Category 1 (H318) )
shield.[1][2]
o Avoid dust generation; store in
Acute Toxicity Oral (H301/H302)

secondary containment.[1][2]

o Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

 Stability: Stable under recommended storage conditions.[1][2] Incompatible with strong
oxidizing agents and acid chlorides (unless reaction is intended).[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physicochemical Profiling of (3-Chloro-2-
fluorophenyl)methanamine Hydrochloride[1]]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b13004349/docs#physicochemical-profiling-of-3-
chloro-2-fluorophenyl-methanamine-hydrochloride-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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